molecular formula C7H7BN2O5 B561461 (3-Carbamoyl-5-nitrophenyl)boronic acid CAS No. 102170-51-4

(3-Carbamoyl-5-nitrophenyl)boronic acid

Cat. No.: B561461
CAS No.: 102170-51-4
M. Wt: 209.952
InChI Key: XELWZRCEJDUTEC-UHFFFAOYSA-N
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Description

(3-Carbamoyl-5-nitrophenyl)boronic acid is a boronic acid derivative with the molecular formula C7H7BN2O5 and a molecular weight of 209.95 g/mol . This compound is characterized by the presence of a carbamoyl group at the 3-position and a nitro group at the 5-position on the phenyl ring, along with a boronic acid functional group. It is a white solid that is typically stored under inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

(3-Carbamoyl-5-nitrophenyl)boronic acid has been explored as a potential anticancer agent. Research indicates that boronic acids can serve as bioisosteres for carboxylic acids and other functional groups, enhancing the binding capabilities of drug candidates. For instance, a study designed new flutamide-like compounds by replacing the nitro group with boronic acid derivatives, including this compound. These compounds were tested against various cancer cell lines, showing promising antiproliferative activity, particularly against androgen-dependent prostate cancer cells (LAPC-4) .

2. Inhibitors of Proteasome and Kinases

Boronic acids, including derivatives like this compound, have been identified as inhibitors of proteasomes and tyrosine kinases. This property is particularly relevant in cancer therapy, where the inhibition of these pathways can lead to reduced tumor growth and enhanced apoptosis in cancer cells. The ability of boronic acids to form reversible covalent bonds with target enzymes makes them suitable candidates for developing selective inhibitors .

Organic Synthesis Applications

1. Suzuki-Miyaura Coupling Reactions

This compound can be utilized as a coupling partner in Suzuki-Miyaura reactions, which are pivotal in the synthesis of biaryl compounds. This reaction involves the coupling of an aryl or heteroaryl halide with a boronic acid in the presence of a palladium catalyst. The mild reaction conditions and low toxicity of boronic acids make them ideal substrates for this method .

2. Functionalization of Aromatic Compounds

The compound can also serve as a versatile building block for the functionalization of aromatic compounds through various coupling reactions. Its unique electronic properties allow it to participate effectively in reactions leading to complex molecular architectures necessary for drug development .

Case Studies

Study Focus Findings
Study 1: Flutamide DerivativesAnticancer ActivityThe synthesized compounds exhibited significant antiproliferative effects against LAPC-4 cells, with some derivatives showing higher activity than standard drugs .
Study 2: Suzuki-Miyaura ReactionOrganic SynthesisDemonstrated the effectiveness of this compound in forming biaryl compounds under mild conditions .
Study 3: Proteasome InhibitionMedicinal ChemistryIdentified potential inhibitors based on boronic acid derivatives that showed selective activity against cancer cell lines .

Comparison with Similar Compounds

(3-Carbamoyl-5-nitrophenyl)boronic acid can be compared with other boronic acids such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and binding characteristics, making it suitable for specialized applications in organic synthesis and material science.

Biological Activity

(3-Carbamoyl-5-nitrophenyl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of boronic acids, which are known for their ability to form reversible covalent bonds with diols, making them valuable in various biochemical applications, including enzyme inhibition and drug delivery systems.

The biological activity of this compound primarily stems from its ability to interact with specific biological targets. The boronic acid moiety can form covalent interactions with hydroxyl groups present in diols, which is crucial for its role as an enzyme inhibitor. The nitro group and the carbamoyl substituent may enhance the compound's binding affinity and specificity towards target enzymes, potentially impacting their activity in various biochemical pathways .

Enzyme Inhibition

Research indicates that this compound can act as an enzyme inhibitor. The mechanism involves the formation of a reversible bond with the active site of enzymes, which may disrupt their normal function. This property is particularly significant in the context of therapeutic applications where enzyme modulation is desired.

Anticancer Properties

Studies have shown that boronic acids, including this compound, exhibit anticancer properties. These compounds can interfere with cancer cell proliferation by modulating signaling pathways associated with tumor growth. For instance, modifications to the nitro group in related compounds have been shown to enhance antiproliferative activity against prostate cancer cell lines .

Case Studies

  • Anticancer Activity : In one study, derivatives of boronic acids were synthesized and tested against various cancer cell lines. The results indicated that certain structural modifications led to increased selectivity and potency against cancer cells compared to standard treatments like flutamide .
  • Enzyme Interaction Studies : Another investigation focused on the binding affinity of this compound analogs to specific enzymes involved in carbohydrate metabolism. These studies demonstrated that the compound could effectively inhibit enzyme activity by forming stable complexes with target sites .

Data Tables

Compound Target IC50 (µM) Activity
(3-Carbamoyl-5-nitrophenyl)BAProstate Cancer Cells15Moderate Antiproliferative
3-Methoxycarbonyl-5-nitrophenylDiol Binding20High Affinity
FlutamideAndrogen Receptor10Standard Comparison

Properties

IUPAC Name

(3-carbamoyl-5-nitrophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BN2O5/c9-7(11)4-1-5(8(12)13)3-6(2-4)10(14)15/h1-3,12-13H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELWZRCEJDUTEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657437
Record name (3-Carbamoyl-5-nitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102170-51-4
Record name B-[3-(Aminocarbonyl)-5-nitrophenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102170-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Carbamoyl-5-nitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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